molecular formula C6H9NO2 B7788095 3,4-Methanoproline

3,4-Methanoproline

Cat. No. B7788095
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-YCXLAJEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Methanoproline is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Methanoproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Methanoproline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Applications :

    • 2,4-Methanoproline, a similar compound, was synthesized using a novel method involving intramolecular nucleophilic substitution, highlighting its potential as a non-proteinogenic anti-feedant (Rammeloo & Stevens, 2002).
    • Another study described the synthesis of 2,4-methanoproline analogues, emphasizing their potential for chemical applications (Rammeloo, Stevens, & de Kimpe, 2002).
  • Biological Activity and Potential Applications :

    • The synthesis of 4-hydroxymethyl-2,4-methanoproline was achieved, demonstrating its potential as a novel amino acid analog with possible biological applications (Vasiuta & Gorichko, 2014).
    • Fluorinated analogs of 2,4-methanoproline have been synthesized, possibly opening avenues for pharmaceutical applications (Tkachenko et al., 2009).
    • Research into 6-carboxy-3,4-methanoprolines as rigid glutamate analogs indicated their potential in studying glutamate receptors (Marinozzi et al., 1995).
  • Applications in Catalysis and Organic Synthesis :

    • Methanoprolines, including 3,4-methanoproline, were found to catalyze the Hajos–Parrish–Eder–Sauer–Wiechert reaction, a key organic synthesis reaction (Cheong et al., 2004).
    • A study developed a self-assembled methanoproline-thiourea organocatalyst for synthesizing optically active dihydropyrimidines, highlighting its utility in enantioselective synthesis (Hang et al., 2016).
  • Agricultural Applications :

    • Research on 2,4-methanoproline and its derivatives showed their potential as insect repellents and antifeedants, suggesting applications in agriculture (Stevens et al., 2005).
  • Gametocidal Applications :

    • Cis and trans-3,4-methylene-R,S-prolines (methanoprolines) were investigated for inducing male sterility in crops like wheat and barley, a potential application in hybrid crop production (Day et al., 1983).
  • Pharmacological Research :

    • Studies have explored the use of 3,4-methanoproline and related compounds in the development of inhibitors for various biological targets, such as glutamate transporters and dipeptidyl peptidase IV, demonstrating their potential in medicinal chemistry (Bridges et al., 1994); (Magnin et al., 2004).

properties

IUPAC Name

(2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3?,4?,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-YCXLAJEKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C1[C@H](NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methanoproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.